molecular formula C10H16O2 B12987487 Methyl bicyclo[3.2.1]octane-1-carboxylate

Methyl bicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B12987487
M. Wt: 168.23 g/mol
InChI Key: IANZYEVFWQXHCS-UHFFFAOYSA-N
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Description

Methyl bicyclo[321]octane-1-carboxylate is a bicyclic compound featuring a unique structure that consists of a cyclopentane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[3.2.1]octane-1-carboxylate typically involves the construction of the bicyclic framework followed by esterification. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps, such as esterification, are then carried out to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, it may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate: Similar in structure but with a different ring fusion pattern.

    2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework.

    8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound

Uniqueness

Methyl bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl bicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-12-9(11)10-5-2-3-8(7-10)4-6-10/h8H,2-7H2,1H3

InChI Key

IANZYEVFWQXHCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)CC2

Origin of Product

United States

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